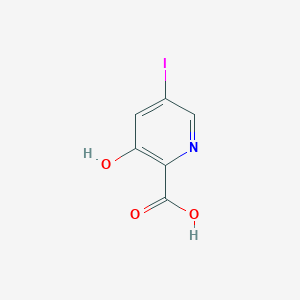

3-Hydroxy-5-iodopicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4INO3 |

|---|---|

Molecular Weight |

265.01 g/mol |

IUPAC Name |

3-hydroxy-5-iodopyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H4INO3/c7-3-1-4(9)5(6(10)11)8-2-3/h1-2,9H,(H,10,11) |

InChI Key |

AFLMHRKUTQGECU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1O)C(=O)O)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 5 Iodopicolinic Acid

Strategies for the De Novo Synthesis of 3-Hydroxy-5-iodopicolinic Acid

The creation of the this compound molecular framework can be approached through several synthetic strategies, including multi-step total synthesis and the functionalization of a pre-existing picolinic acid scaffold.

Multi-Step Organic Synthesis Approaches

The de novo synthesis of this compound can be conceptualized through a multi-step sequence, likely commencing from simpler, commercially available pyridine (B92270) or furan (B31954) derivatives. One plausible, though not explicitly detailed in the literature for this specific molecule, route could begin with the synthesis of 3-hydroxypicolinic acid, which itself can be prepared from various precursors. google.com For instance, processes for preparing substituted 3-hydroxypicolinic acids have been developed starting from 2-substituted furans. google.com Another approach involves the halogenation and subsequent functionalization of 2-picolinic acid. google.com

A hypothetical multi-step synthesis could involve:

Halogenation of Picolinic Acid: Introduction of a halogen, such as bromine, at the 5-position of the picolinic acid ring.

Hydroxylation: Introduction of a hydroxyl group at the 3-position. This can be a challenging step, often requiring specific directing groups or multi-step sequences involving protection and deprotection.

Iodination: Direct iodination of a 3-hydroxypicolinic acid precursor. Electrophilic iodination reagents are typically employed for this transformation.

Given the electronic properties of the pyridine ring, direct and regioselective functionalization can be complex, often leading to mixtures of isomers and requiring chromatographic purification. google.com

Halogenation and Hydroxylation Routes on Picolinic Acid Scaffolds

A more direct approach to this compound involves the functionalization of a pre-existing picolinic acid or 3-hydroxypicolinic acid backbone.

Hydroxylation followed by Iodination: The most straightforward conceptual pathway starts with 3-hydroxypicolinic acid. wikipedia.orgnih.gov This starting material can then be subjected to electrophilic iodination. The hydroxyl group at the 3-position and the carboxylic acid at the 2-position are both electron-withdrawing, but the hydroxyl group is an ortho-, para-director, which would direct the incoming electrophile (iodine) to the 5-position.

Common iodinating agents for such aromatic systems include iodine monochloride, N-iodosuccinimide (NIS), or a mixture of an iodide salt with an oxidizing agent. The reaction conditions would need to be carefully controlled to prevent side reactions.

Iodination followed by Hydroxylation: Alternatively, one could first iodinate picolinic acid at the 5-position and then introduce the hydroxyl group at the 3-position. However, introducing a hydroxyl group onto an already substituted pyridine ring can be synthetically challenging and may require multi-step processes such as nitration, reduction to an amine, diazotization, and subsequent hydrolysis.

A representative reaction for the iodination of a hydroxyaromatic compound is presented below:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Hydroxypyridine | NaI, NaOCl (aq) | 3-Hydroxy-iodopyridine(s) | Not specified | google.com |

| Anisole | N-Iodosuccinimide, TFA (cat.) | 4-Iodoanisole | 98 | organic-chemistry.org |

| This table presents generalized iodination reactions on related substrates to illustrate potential synthetic routes. |

Enzymatic and Biocatalytic Synthesis Pathways

The biosynthesis of picolinic acid and its derivatives, such as 3-hydroxypicolinic acid, has been a subject of investigation. For instance, the complete biosynthetic pathway of 3-hydroxypicolinic acid has been reconstituted in vitro, demonstrating that it can be produced from L-lysine through the action of an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase. rsc.org It was shown that 3-hydroxypicolinic acid does not originate from the direct hydroxylation of picolinic acid at the C-3 position. rsc.org

While enzymatic pathways for the formation of the 3-hydroxypicolinic acid core exist rsc.orgnih.gov, the specific biocatalytic iodination of this scaffold to produce this compound is not well-documented in current scientific literature. The development of halogenating enzymes could, in the future, provide a green and highly selective method for the synthesis of such halogenated compounds. Research into chemo-enzymatic approaches for the synthesis of complex pyridine derivatives is an active area. acs.org

Derivatization Reactions of this compound

The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a carbon-iodine bond—on the pyridine ring of this compound allows for a variety of subsequent chemical transformations. The carboxylic acid and hydroxyl moieties are particularly amenable to derivatization.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted to its corresponding esters. This is typically achieved through acid-catalyzed esterification (Fischer esterification) with an appropriate alcohol. chemguide.co.ukmasterorganicchemistry.com The reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. A common method involves activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride, which is then reacted with the alcohol. nih.gov Other coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate ester formation. nih.gov

| Carboxylic Acid | Alcohol | Coupling Method/Catalyst | Ester Product | Reference |

| Picolinic Acid | 4-Nitrophenol | SOCl₂, Triethylamine | 4-Nitrophenyl picolinate (B1231196) | nih.gov |

| Ethanoic Acid | Ethanol | Concentrated H₂SO₄ | Ethyl ethanoate | chemguide.co.uk |

| This table illustrates common esterification methods applicable to picolinic acid derivatives. |

Acylation and Etherification of the Hydroxyl Group

The phenolic hydroxyl group at the 3-position of the molecule is a nucleophile and can undergo acylation and etherification reactions.

Acylation: Acylation introduces an acyl group to the hydroxyl moiety, forming an ester. This is typically carried out using an acylating agent such as an acid anhydride (B1165640) or an acyl chloride in the presence of a base. organic-chemistry.org Common bases include pyridine or triethylamine, which serve to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction. 4-(Dimethylamino)pyridine (DMAP) is often used as a highly effective catalyst for these transformations. organic-chemistry.org

Etherification: Etherification involves the conversion of the hydroxyl group into an ether. A classic method for this is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

These derivatization reactions allow for the fine-tuning of the physicochemical properties of the this compound scaffold for various applications.

| Substrate | Reagent | Reaction Type | Product | Reference |

| Alcohols/Phenols | Acetic Anhydride, DMAP (cat.) | Acylation | Acetyl Ester | organic-chemistry.org |

| Alcohol | Carboxylic Acid, DCC | Esterification | Ester | nih.gov |

| This table provides examples of general acylation and esterification reactions relevant to the hydroxyl group. |

Substitution Reactions Involving Halogen and Hydroxyl Functionalities

The dual presence of a hydroxyl group and an iodine atom on the pyridine ring of this compound offers a rich platform for a variety of substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

The iodine atom at the 5-position is susceptible to replacement through various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, Sonogashira coupling can be employed to introduce alkyne moieties. While specific examples with this compound are not extensively documented in publicly available literature, the general reactivity of iodopyridines suggests its feasibility. The reaction would typically involve a palladium catalyst, a copper(I) co-catalyst, and a base to couple the iodo-derivative with a terminal alkyne. This would yield a 5-alkynyl-3-hydroxypicolinic acid derivative, a valuable scaffold in medicinal chemistry.

Similarly, the Buchwald-Hartwig amination presents a viable route for the introduction of nitrogen-based nucleophiles. This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgrsc.org This methodology could be applied to synthesize a range of 5-amino-3-hydroxypicolinic acid derivatives. The choice of phosphine (B1218219) ligand is crucial in these transformations to ensure efficient catalytic activity.

The hydroxyl group at the 3-position behaves as a typical phenolic hydroxyl group, allowing for O-alkylation reactions. A common method for this transformation is the Williamson ether synthesis , where the hydroxyl group is first deprotonated with a suitable base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction would lead to the formation of 3-alkoxy-5-iodopicolinic acid derivatives, which can be valuable for modulating the compound's physicochemical properties.

Below is a table summarizing potential substitution reactions for this compound based on established methodologies for similar compounds.

| Reaction Type | Functional Group | Reagents and Conditions | Potential Product |

| Sonogashira Coupling | Iodine | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-3-hydroxypicolinic acid |

| Buchwald-Hartwig Amination | Iodine | Amine, Pd catalyst, Ligand, Base | 5-Amino-3-hydroxypicolinic acid derivative |

| Williamson Ether Synthesis | Hydroxyl | Alkyl halide, Base (e.g., NaH) | 3-Alkoxy-5-iodopicolinic acid |

Reactions at the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound retains its basic and nucleophilic character, making it a site for various chemical transformations, most notably N-oxidation.

N-oxidation of the pyridine nitrogen leads to the formation of the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). nih.govrsc.org The resulting N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions and often enhancing its biological activity. Catalytic methods for pyridine N-oxidation under mild conditions have also been developed, utilizing catalysts like polyoxomolybdates. rsc.org

The formation of the N-oxide can activate the pyridine ring for further functionalization. For instance, it can facilitate nucleophilic substitution at the positions ortho and para to the nitrogen atom.

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance sustainability. biosynce.comnih.gov Key areas of focus include the use of greener solvents, the development of catalytic reactions, and the utilization of energy-efficient synthetic methods like microwave-assisted synthesis.

In the context of synthesizing this compound and its analogs, several green chemistry approaches can be envisioned. The use of water or other environmentally benign solvents in synthetic steps, where feasible, is a primary consideration. For instance, some catalytic reactions involving pyridine derivatives have been successfully performed in aqueous media. biosynce.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and lower energy consumption compared to conventional heating methods. mdpi.com The application of microwave irradiation could be explored for various steps in the synthesis of this compound, such as the iodination of 3-hydroxypicolinic acid or subsequent cross-coupling reactions. Solvent-free microwave-assisted synthesis is a particularly attractive green technique. mdpi.com

The development of biocatalytic methods offers another promising avenue for the greener synthesis of hydroxypicolinic acids. While specific biocatalytic routes to this compound are not yet established, research into the biosynthesis of 3-hydroxypicolinic acid from renewable feedstocks like L-lysine has been reported. rsc.org Such biocatalytic approaches, which operate under mild conditions in aqueous environments, represent a highly sustainable alternative to traditional chemical synthesis. frontiersin.orgpsu.edu

The following table highlights potential green chemistry strategies applicable to the synthesis of this compound and its derivatives.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Greener Solvents | Employing water or bio-based solvents in reaction and purification steps. biosynce.com | Reduced toxicity and environmental pollution. |

| Catalysis | Utilizing catalytic amounts of reagents in cross-coupling and oxidation reactions. rsc.org | Increased atom economy and reduced waste. |

| Energy Efficiency | Implementing microwave-assisted synthesis for various reaction steps. mdpi.com | Shorter reaction times and lower energy consumption. |

| Renewable Feedstocks | Exploring biocatalytic routes from renewable starting materials. rsc.orgfrontiersin.org | Reduced reliance on fossil fuels and enhanced sustainability. |

Chemical Reactivity and Mechanistic Studies of 3 Hydroxy 5 Iodopicolinic Acid

Reactivity Profiling of the Carboxyl, Hydroxyl, and Iodo Functional Groups

The chemical personality of 3-hydroxy-5-iodopicolinic acid is dictated by the interplay of its three key functional groups: the carboxyl group (-COOH), the hydroxyl group (-OH), and the iodo group (-I). open.edusolubilityofthings.com Each of these groups exhibits characteristic reactions, allowing for a wide array of chemical transformations.

The carboxyl group , a combination of a carbonyl and a hydroxyl group, is acidic and can undergo deprotonation to form a carboxylate. libretexts.orgmsu.edu This group is a prime site for nucleophilic acyl substitution reactions, leading to the formation of esters, amides, and acid halides. msu.edu For instance, the reaction with alcohols in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. msu.edu

The hydroxyl group attached to the aromatic pyridine (B92270) ring behaves similarly to a phenol. libretexts.org It can be deprotonated to form a phenoxide-like species, enhancing its nucleophilicity. This allows for reactions such as etherification. The hydroxyl group's activating, ortho-, para-directing nature can also influence the outcomes of electrophilic aromatic substitution reactions on the pyridine ring.

The iodo group is an excellent leaving group in various cross-coupling reactions. It is particularly valuable in modern synthetic organic chemistry for its ability to participate in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules. Furthermore, the iodo-substituent can be replaced in nucleophilic aromatic substitution reactions, especially when the ring is activated by other electron-withdrawing groups. masterorganicchemistry.com

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a cornerstone of the reactivity of the carboxylic acid moiety in this compound. vanderbilt.edumasterorganicchemistry.com This class of reactions proceeds via a two-stage mechanism: addition followed by elimination. vanderbilt.eduyoutube.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxyl group. youtube.comkhanacademy.org This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken. vanderbilt.edu

Elimination of the Leaving Group: The unstable tetrahedral intermediate then collapses, reforming the carbon-oxygen double bond and expelling the leaving group, which in the case of the carboxylic acid itself is a hydroxyl group. vanderbilt.edukhanacademy.org

To facilitate this reaction, the hydroxyl group, which is a poor leaving group, is often converted into a better one. msu.edu This can be achieved by protonating it under acidic conditions to form a water molecule, a much better leaving group. libretexts.org Alternatively, reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid into a more reactive acid chloride. libretexts.org In this process, the hydroxyl group is transformed into an acyl chlorosulfite, which is then displaced by a chloride ion in a nucleophilic acyl substitution to yield the acid chloride. libretexts.org

The general reactivity order for carboxylic acid derivatives in nucleophilic acyl substitution is: Acid chlorides > Acid anhydrides > Esters > Amides. vanderbilt.edu This hierarchy is determined by the ability of the leaving group to depart, with the conjugate bases of strong acids being the best leaving groups. khanacademy.org

| Reaction Type | Reagent | Product | Mechanism Notes |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') | Reversible reaction; water is removed to drive to completion. msu.edu |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (R-COCl) | Converts -OH into a good leaving group. libretexts.org |

| Amide Formation | Amine (R'-NH₂) | Amide (R-CONHR') | Often proceeds via the more reactive acid chloride. vanderbilt.edu |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (R-CH₂OH) | Involves nucleophilic addition of a hydride ion. msu.edu |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is electron-deficient compared to benzene, which generally makes it less reactive towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com The ring nitrogen acts as an electron-withdrawing group, deactivating the ring. However, the substituents present significantly influence the reactivity and regioselectivity. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The carboxyl group is a deactivating, meta-directing group. The interplay of these directing effects will determine the outcome of any potential EAS reactions.

Conversely, the electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing carboxyl and iodo groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org This reaction is particularly favored when strong electron-withdrawing groups are positioned ortho or para to a good leaving group, which in this case is the iodo-substituent. libretexts.orgyoutube.com

The mechanism for SNAr involves two key steps: libretexts.org

Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (the iodo atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, particularly onto the electron-withdrawing groups, which stabilizes it. masterorganicchemistry.com

Loss of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (iodide ion). libretexts.org

Catalysts, such as certain transition metals, can also facilitate SNAr reactions on normally unreactive or electron-rich aromatic rings through the formation of π-arene complexes, which increases the electrophilicity of the ring. nih.gov

Oxidation-Reduction Chemistry of this compound

The functional groups on this compound offer sites for both oxidation and reduction reactions. libretexts.org

Oxidation: The primary site for oxidation is the hydroxyl group. Similar to phenols, its oxidation can be complex, potentially leading to the formation of quinone-like structures. For example, the oxidation of 3-hydroxypicolinic acid with potassium peroxydisulfate (B1198043) results in the introduction of another hydroxyl group at the 6-position, forming 3,6-dihydroxypicolinic acid. nih.gov The original meaning of oxidation, "adding oxygen," is exemplified when a molecule like acetaldehyde (B116499) is oxidized to acetic acid. libretexts.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. msu.edu This transformation requires a powerful reducing agent like lithium aluminum hydride (LiAlH₄), as carboxylic acids are relatively resistant to reduction. msu.edu The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon. msu.edu The pyridine ring itself can also be reduced under certain conditions, for instance, through catalytic hydrogenation, although this typically requires harsh conditions.

| Reaction Type | Functional Group Involved | Typical Reagent | Product |

|---|---|---|---|

| Oxidation | Hydroxyl Group | Potassium Peroxydisulfate | Dihydroxylated pyridine derivative nih.gov |

| Reduction | Carboxyl Group | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol msu.edu |

Intramolecular and Intermolecular Cyclization Reactions

The presence of multiple, strategically positioned functional groups on the this compound framework allows for various cyclization reactions. nih.gov For instance, the hydroxyl and carboxyl groups are in a position that could potentially allow for an intramolecular esterification to form a six-membered lactone (a cyclic ester). This type of reaction is often driven by the formation of a thermodynamically stable ring system.

Furthermore, the combination of the carboxyl group and the ring nitrogen's reactivity can lead to other cyclization pathways, especially when reacting with bifunctional reagents. The synthesis of complex heterocyclic systems often relies on the cyclization of appropriately substituted precursors. For example, derivatives of acetic acid can be cyclized to form various heterocyclic rings like 1,2,4-triazolin-5-one derivatives. nih.gov While specific examples for this compound are not extensively documented in the provided search results, the principles of cyclization chemistry suggest that it would be a viable substrate for such transformations.

Coordination Chemistry of 3 Hydroxy 5 Iodopicolinic Acid

3-Hydroxy-5-iodopicolinic Acid as a Ligand in Metal Complexation

This compound is an effective chelating agent for a range of metal ions. Its ability to form stable complexes is attributed to the arrangement of its donor atoms, which can form a five-membered chelate ring with a metal center. This arrangement is known to enhance the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect. The lipophilicity of the ligand, influenced by the iodine atom, may also play a role in the properties of its metal complexes.

This compound typically functions as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated carboxylate group. sjctni.edu This N,O-chelation is a common binding mode for picolinic acid and its derivatives. sjctni.edu The deprotonation of the carboxylic acid group is a prerequisite for this coordination mode.

The denticity of this compound is therefore primarily bidentate, but the potential for higher denticity exists depending on the metal ion and reaction conditions. Crystal structure analyses of related picolinic acid complexes have confirmed the prevalence of the bidentate N,O-coordination, often resulting in the formation of octahedral or square planar geometries around the metal center, with the remaining coordination sites occupied by other ligands or solvent molecules. researchgate.netscirp.org For instance, in the crystal structure of a related compound, dipotassium (B57713) 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate, the carboxylate and hydroxyl groups are involved in intramolecular hydrogen bonding. nih.gov

The electron-donating nature of the hydroxyl group is expected to increase the ligand field strength, leading to larger d-orbital splitting in transition metal complexes. This can affect the electronic spectra and magnetic properties of the complexes. The electron-withdrawing iodo-substituent, on the other hand, would tend to decrease the ligand field strength. The net effect of these substituents on the donor atom properties will determine the stability and reactivity of the resulting metal complexes. Theoretical studies on related picolinic acid derivatives have shown that the electronic nature of substituents can indeed modulate the electron donor capacity of the nitrogen atom. redalyc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, typically involving the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the resulting complex. Characterization of these complexes is carried out using a range of spectroscopic and analytical techniques.

Transition metal complexes of 3-hydroxypicolinic acid and its derivatives have been synthesized and characterized. researchgate.net These complexes are often prepared by reacting a transition metal salt (e.g., chloride, sulfate, or acetate) with the ligand in an aqueous or alcoholic medium. nih.gov The resulting complexes can be characterized by elemental analysis, infrared (IR) spectroscopy, electronic absorption (UV-Vis) spectroscopy, and magnetic susceptibility measurements.

IR spectroscopy is particularly useful for confirming the coordination of the ligand. A shift in the stretching frequency of the C=O group of the carboxylic acid to a lower wavenumber is indicative of its coordination to the metal ion. sjctni.edu Similarly, changes in the vibrational modes of the pyridine ring can confirm the involvement of the nitrogen atom in bonding. Electronic spectroscopy provides information about the geometry of the complex and the d-orbital splitting. For example, the number and position of d-d transitions in the UV-Vis spectrum can help to distinguish between octahedral, tetrahedral, and square planar geometries. scirp.org Magnetic susceptibility measurements can determine the number of unpaired electrons in the complex, providing further insight into its electronic structure.

A study on metal complexes of 3-hydroxypyridine-2-carboxylic acid reported the synthesis of Co(II), Fe(II), Zn(II), Mn(II), and Cu(II) complexes. The solid-state structure of the cobalt complex was established by X-ray crystallography. researchgate.net

While specific studies on lanthanide and actinide complexes of this compound are not widely reported, extensive research has been conducted on the coordination of these f-block elements with structurally related hydroxypyridinone (HOPO) ligands. rsc.orgosti.govacs.orgnih.govacs.orgresearchgate.netacs.orgohsu.edunih.gov These studies provide valuable insights into the expected behavior of this compound with lanthanides and actinides.

HOPO ligands are known to be highly effective chelators for lanthanide and actinide ions, forming stable, often octadentate or decadentate, complexes. rsc.orgacs.org The coordination is primarily through the hard oxygen donor atoms of the deprotonated hydroxyl and carbonyl groups. rsc.org Theoretical studies have shown that the binding of actinides with HOPO ligands can have a significant covalent character, arising from the mixing of actinide 5f orbitals with ligand orbitals. rsc.orgresearchgate.net This covalency is generally greater for actinides compared to lanthanides. rsc.org

The synthesis of such complexes typically involves the reaction of a lanthanide or actinide salt with the deprotonated ligand in a suitable solvent. Characterization often involves techniques such as luminescence spectroscopy, as many lanthanide complexes (e.g., Eu(III) and Tb(III)) exhibit characteristic sharp emission bands upon excitation of the ligand. osti.govacs.org The stability of these complexes in solution is often high, as indicated by their large formation constants. osti.gov For example, the pEu value (a measure of the stability of a europium complex) for a bis-bidentate 1,2-HOPO complex was found to be around 18.6. osti.gov

Information on the synthesis and characterization of main group metal complexes specifically with this compound is limited in the publicly available literature. However, based on the coordination chemistry of picolinic acid and its derivatives with main group elements, some general features can be anticipated.

Picolinic acid and related ligands can form complexes with main group metals such as aluminum, gallium, indium, tin, and lead. The coordination is expected to occur through the N,O-bidentate chelation, similar to transition metal complexes. The synthesis would likely involve the reaction of a main group metal salt or organometallic precursor with this compound.

Characterization of these complexes would rely on techniques such as NMR spectroscopy (for diamagnetic metals like Al(III), Ga(III), Sn(IV)), IR spectroscopy to confirm the coordination mode, and X-ray crystallography to determine the solid-state structure. Given the diverse coordination geometries adopted by main group metals, a variety of structures could be expected.

Structural Elucidation of Coordination Compounds

A thorough search for structural data on metal complexes of this compound yielded no specific results. The methodologies for such characterization are well-established, but their application to this particular ligand has not been reported in available literature.

X-ray Crystallography for Solid-State Structures

No published X-ray crystal structures for coordination compounds involving this compound could be located. This foundational technique for determining the precise three-dimensional arrangement of atoms in a solid-state complex has not been applied to any metal derivatives of this specific ligand, according to the conducted research. For the parent compound, 3-hydroxypicolinic acid, studies have revealed its ability to act as an N,O-chelating ligand, forming complexes with metals such as palladium(II), platinum(II), and rhenium(V) in distorted square planar or octahedral geometries. rsc.org However, the influence of the iodo-substituent on the crystal packing and coordination geometry of such complexes remains uninvestigated.

Solution-State Structural Analysis and Conformational Dynamics

There is no available information from techniques such as Nuclear Magnetic Resonance (NMR) or other spectroscopic methods that would describe the structure, behavior, or conformational dynamics of this compound metal complexes in solution. For related compounds, like the complexes of 3-hydroxypicolinic acid, solution-state analysis has been used to confirm that the solid-state structures are retained in solution, for instance, in dimethyl sulfoxide. researchgate.net Without similar studies on the 5-iodo derivative, its behavior in solution remains unknown.

Electronic and Magnetic Properties of this compound Metal Complexes

No experimental or theoretical data exists in the reviewed literature concerning the electronic or magnetic properties of metal complexes with this compound. Research on the parent 3-hydroxypicolinic acid has included characterization of the magnetic properties of its complexes with cobalt(II), manganese(II), and copper(II) through magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netua.pt These studies provide insight into the electronic structure and metal-ligand interactions, but equivalent information for the iodinated analogue is not available.

Theoretical Aspects of Metal-Ligand Bonding and Coordination Geometry

A search for theoretical studies, such as those employing Density Functional Theory (DFT), focused on the metal-ligand bonding and coordination geometry of this compound complexes returned no results. Such computational methods are crucial for understanding the nature of the chemical bond between the metal and the ligand and for predicting molecular properties. While DFT has been widely applied to various coordination compounds to analyze factors like charge transfer and the electrostatic character of bonding, no specific models or calculations for complexes of this compound have been published.

Advanced Analytical Methodologies for 3 Hydroxy 5 Iodopicolinic Acid Research

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool in the study of 3-Hydroxy-5-iodopicolinic acid, enabling its isolation from reaction mixtures and the quantification of its purity. The polarity imparted by the carboxylic acid, hydroxyl group, and the pyridine (B92270) nitrogen, combined with the hydrophobicity of the iodo-substituent, allows for a versatile approach to chromatographic method development.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for ensuring accurate quantitative analysis and purity assessment.

Method development for this compound would typically involve reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity. A C18 column is a common starting point due to its wide applicability. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com To ensure good peak shape and prevent dissociation of the carboxylic acid group, the pH of the mobile phase is usually maintained at an acidic level, often by adding modifiers like phosphoric acid or formic acid. sielc.com For mass spectrometry (MS) compatibility, volatile modifiers like formic acid are preferred. sielc.com

Validation of the developed HPLC method is performed according to the International Council on Harmonisation (ICH) guidelines to ensure its reliability. ptfarm.pl This process involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. For instance, a method for a related compound, picolinic acid, demonstrated linearity over a wide concentration range with a high correlation coefficient (0.999) and excellent recovery from biological matrices. nih.gov

A hypothetical HPLC method for this compound is outlined in the table below.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately polar to nonpolar compounds. helixchrom.com |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | Acidified mobile phase ensures protonation of the carboxylic acid for better retention and peak shape. sielc.com Acetonitrile is a common organic modifier. |

| Elution | Gradient | Allows for efficient elution of the main compound and any impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Detection | UV at ~255 nm and ~300 nm | The pyridine ring and its substituents are expected to have strong UV absorbance. helixchrom.com |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. As a carboxylic acid, this compound is non-volatile and would require chemical derivatization prior to GC analysis to increase its volatility. A common derivatization technique is silylation, where active hydrogens (from the hydroxyl and carboxylic acid groups) are replaced by a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound could be analyzed by GC-Mass Spectrometry (GC-MS). This powerful hyphenated technique would not only separate the derivatized compound from any volatile impurities but also provide its mass spectrum, which is valuable for structural confirmation and impurity identification. researchgate.net The GC method would involve a capillary column, such as a DB-5ms, and a temperature program to elute the derivatized analyte. While no specific GC applications for this compound are documented, the general methodology is well-established for the analysis of other non-volatile compounds containing hydroxyl and carboxyl functional groups. researchgate.net

Thin-Layer Chromatography (TLC) and Countercurrent Chromatography (CCC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of a chemical reaction or for the preliminary screening of the purity of fractions from column chromatography. dtic.mil A typical TLC analysis would use a silica (B1680970) gel plate as the stationary phase and a solvent mixture, such as ethyl acetate/hexanes with a small amount of acetic or formic acid, as the mobile phase. The spots can be visualized under UV light due to the UV-active pyridine ring.

High-performance thin-layer chromatography (HPTLC) offers improved resolution and the potential for quantitative analysis by densitometry. nih.govnih.gov For complex mixtures, HPTLC can be a powerful tool for separation and quantification. nih.govnih.gov

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix. This is particularly advantageous for polar compounds that might irreversibly adsorb to solid supports like silica or alumina. CCC would be an excellent choice for the preparative-scale purification of this compound, offering high sample recovery.

Impurity Profiling and Quantitative Analysis in Research Samples

Impurity profiling is the identification and quantification of all potential impurities in a sample. nih.gov For this compound, impurities can originate from the synthetic process (e.g., starting materials, by-products, intermediates) or from degradation. nih.gov The validated HPLC method described previously is the primary tool for this purpose.

Potential impurities could include isomers, precursors such as 3-hydroxypicolinic acid, or related compounds where the iodine is at a different position. Degradation products might arise from processes like decarboxylation (loss of CO2) under heat. nih.gov The identification of these impurities is often achieved by coupling the HPLC to a mass spectrometer (LC-MS).

The table below lists potential impurities that could be monitored during the analysis of this compound.

| Impurity Name | Potential Origin | Analytical Approach |

|---|---|---|

| 3-Hydroxypicolinic acid | Unreacted starting material | HPLC-UV, LC-MS |

| Picolinic acid derivatives with incorrect iodination | Side-reaction during synthesis | HPLC-UV, LC-MS |

| 5-Iodopyridine-3-ol | Decarboxylation product | HPLC-UV, GC-MS, LC-MS |

| Residual solvents | Synthesis/purification process | GC-FID/MS |

Quantitative analysis to determine the exact amount of this compound in a sample is performed using the validated HPLC method with an external or internal standard calibration curve. arvojournals.org

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, LIS)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the carboxylic acid and iodine atom, and the electron-donating effect of the hydroxyl group. The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule (five for the pyridine ring and one for the carboxyl group). The carbon attached to the iodine atom will show a characteristic low-field shift. Comparing the spectra to those of similar compounds like 3-hydroxypicolinic acid provides a basis for initial assignments. researchgate.netnih.gov

The table below shows the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H-4 | ~7.5-7.7 | - | Aromatic proton adjacent to iodo and hydroxyl groups. |

| H-6 | ~8.0-8.2 | - | Aromatic proton adjacent to the nitrogen atom. |

| C-2 | - | ~145-150 | Carbon bearing the carboxylic acid. |

| C-3 | - | ~155-160 | Carbon bearing the hydroxyl group. |

| C-4 | - | ~125-130 | Protonated ring carbon. |

| C-5 | - | ~90-95 | Carbon bearing the iodine atom. |

| C-6 | - | ~148-152 | Protonated ring carbon adjacent to nitrogen. |

| COOH | - | ~165-170 | Carboxylic acid carbon. |

2D NMR: Two-dimensional NMR experiments are crucial for definitive structural assignment.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons (H-4 and H-6), confirming their relationship within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would definitively link the ¹H signals at ~7.5-7.7 ppm and ~8.0-8.2 ppm to their corresponding carbon signals (C-4 and C-6). hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons (C-2, C-3, C-5) and the carboxyl carbon.

Lanthanide-Induced Shifts (LIS): In cases where NMR signals are overlapped, lanthanide shift reagents (LSRs), such as Eu(fod)₃, can be employed. libretexts.org These paramagnetic complexes coordinate to Lewis basic sites on the molecule, in this case, the pyridine nitrogen, the hydroxyl group, and the carboxyl group. organicchemistrydata.org This coordination induces significant shifts in the ¹H NMR spectrum, with the magnitude of the shift being dependent on the distance of the proton from the lanthanide ion. mdpi.comslideshare.net This can help to resolve overlapping signals and aid in the assignment of the spectrum. Europium-based reagents typically induce downfield shifts. organicchemistrydata.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to their characteristic vibrational modes (stretching, bending, etc.).

For this compound, the IR spectrum is expected to be dominated by several key absorptions. The carboxylic acid group gives rise to a very broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹. chemguide.co.ukspectroscopyonline.com This broadness is a result of strong hydrogen bonding between molecules in the solid state. Additionally, a sharp and intense C=O (carbonyl) stretching peak is expected around 1700-1730 cm⁻¹. spectroscopyonline.com The phenolic O-H group will also exhibit a stretching vibration, while the C-O single bond stretch appears in the 1210-1320 cm⁻¹ region. spectroscopyonline.com Vibrations associated with the pyridine ring and the C-H bonds will also be present. The introduction of an iodine atom would add a C-I stretching vibration, though this typically occurs at low frequencies (<600 cm⁻¹) in the far-infrared region and may be difficult to distinguish.

Raman spectroscopy, which measures scattered light, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum for the parent compound, 3-hydroxypicolinic acid, has been documented. nih.gov The analysis of this compound would similarly show characteristic bands for the pyridine ring and other functional groups.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Sharp, Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium to Strong |

| Phenol | O-H stretch | 3200 - 3550 | Broad, Medium |

| Aromatic Ring | C-H stretch | ~3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=C/C=N stretch | ~1400 - 1600 | Medium to Weak |

| Haloalkane | C-I stretch | < 600 | Medium to Strong |

Data is predicted based on established ranges for functional groups. chemguide.co.ukspectroscopyonline.comspecac.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Conjugated systems, such as the pyridine ring in this compound, exhibit characteristic absorptions in the UV region. These absorptions correspond to the promotion of electrons from a lower energy orbital to a higher energy one, typically π → π* and n → π* transitions.

For pyridine and its derivatives, the π → π* transitions are generally intense and occur at lower wavelengths, while the n → π* transitions (involving the lone pair of electrons on the nitrogen atom) are less intense and appear at higher wavelengths. The presence of substituents like the hydroxyl (-OH) and carboxyl (-COOH) groups, which act as auxochromes, can shift the position and intensity of these absorption bands (a chromophore). The addition of a heavy halogen atom like iodine is expected to cause a bathochromic shift (a shift to longer wavelengths) due to its electron-donating and polarizability effects. Studies on related pyridine carboxylic acids confirm absorptions in the UV range. science-softcon.deresearchgate.net

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected λmax Range (nm) | Solvent Effects |

|---|---|---|

| π → π* | 220 - 280 | Polarity can cause shifts |

| n → π* | > 280 | Often sensitive to pH and solvent polarity |

Data is predicted based on typical values for substituted pyridines. science-softcon.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (EI, CI, ESI, MALDI, HRMS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

Molecular Weight: The calculated monoisotopic mass of this compound (C₆H₄INO₃) is approximately 264.91 Da. High-Resolution Mass Spectrometry (HRMS) would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Ionization Techniques:

Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. The mass spectrum of the parent compound, 3-hydroxypicolinic acid, is well-documented and shows key fragments. nih.govnist.gov

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. It typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, with minimal fragmentation, making it excellent for molecular weight determination, especially when coupled with liquid chromatography (LC). ub.edu

MALDI (Matrix-Assisted Laser Desorption/Ionization): Notably, the parent compound, 3-hydroxypicolinic acid, is itself widely used as a matrix material for the MALDI-MS analysis of oligonucleotides and peptides. nih.govebi.ac.uk This technique involves co-crystallizing the analyte with the matrix, which strongly absorbs laser energy to promote soft ionization.

Fragmentation Analysis: In EI-MS, this compound would be expected to fragment in predictable ways. Common losses would include the carboxyl group (-COOH, 45 Da), water (-H₂O, 18 Da), and the iodine atom (-I, 127 Da). The relative abundance of these fragments helps to piece together the molecular structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₆H₄INO₃)

| Ion | Proposed Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₆H₄INO₃]⁺ | ~265 | Molecular Ion |

| [M-OH]⁺ | [C₆H₃INO₂]⁺ | ~248 | Loss of hydroxyl group |

| [M-COOH]⁺ | [C₅H₄IN]⁺ | ~220 | Loss of carboxyl group (decarboxylation) |

| [M-I]⁺ | [C₆H₄NO₃]⁺ | ~138 | Loss of iodine radical |

Fragment m/z values are based on the most common isotopes and are predicted based on common fragmentation patterns of carboxylic acids and aromatic halides. libretexts.org

X-ray Diffraction for Molecular and Crystal Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule and how it packs into a crystal lattice. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

A crystal structure for the parent compound, 3-hydroxypicolinic acid, is available in the Cambridge Crystallographic Data Centre (CCDC Number: 841220). nih.gov The analysis reveals how the molecules arrange themselves, typically forming hydrogen-bonded dimers through their carboxylic acid groups. mdpi.com

For this compound, an XRD analysis would be invaluable. It would confirm the substitution pattern and reveal the influence of the large, electron-dense iodine atom on the crystal packing. The iodine atom could potentially participate in halogen bonding (an interaction between a halogen and a Lewis base), which could significantly alter the supramolecular architecture compared to the parent compound. The diffraction pattern of a powdered sample (Powder XRD) can also serve as a unique fingerprint for identifying the compound in a solid mixture. researchgate.net

Electron Paramagnetic Resonance (EPR) for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions (e.g., Cu(II), Fe(III), Mn(II)). This compound, being a chelating agent, can form complexes with such metal ions.

EPR spectroscopy would not be used on the compound itself, as it is diamagnetic (has no unpaired electrons). However, if this compound were complexed with a paramagnetic metal like Cu(II), the resulting EPR spectrum would provide detailed information about the coordination environment of the metal ion. researchgate.net Analysis of the spectrum's g-values and hyperfine coupling constants can reveal the geometry of the complex, the nature of the atoms coordinating to the metal, and the electronic structure of the metal center.

Hyphenated Techniques in Characterization (e.g., LC-MS, GC-MS)

Hyphenated techniques combine a separation method with a detection method, offering powerful analytical capabilities for complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for the analysis of this compound in various matrices. A liquid chromatograph (LC) first separates the compound from other components in a sample. The eluent is then directed into a mass spectrometer (often using a soft ionization source like ESI), which provides mass detection for the separated compound. This allows for both quantification and confident identification. LC-MS methods are routinely used for analyzing similar organic acids and metabolites in biological and environmental samples. nih.govnih.gov The use of picolinic acid derivatization has been shown to enhance detection sensitivity in some LC-MS applications. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For a compound to be analyzed by GC, it must be volatile and thermally stable. Due to its polar carboxylic acid and hydroxyl groups, this compound has low volatility. Therefore, direct analysis by GC-MS is challenging. However, it can be made amenable to GC analysis through a derivatization step, such as esterification (e.g., forming a methyl ester) or silylation, to block the polar functional groups and increase volatility. Following separation on the GC column, the mass spectrometer provides identification and quantification. This approach is well-established for the analysis of fatty acids and other biological molecules after derivatization with reagents like picolinyl esters. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of 3-Hydroxy-5-iodopicolinic Acid

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. For this compound, these studies would provide fundamental insights into its physicochemical characteristics.

Quantum mechanical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and properties. These methods are foundational for understanding reactivity and for parameterizing more computationally efficient models.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. The choice of functional and basis set is crucial for obtaining accurate results. For a molecule like this compound, a common approach would involve the B3LYP hybrid functional combined with a split-valence basis set such as 6-31G**, which offers a good balance between accuracy and computational cost for small organic molecules. nih.gov Such calculations can predict various properties, including optimized molecular geometry, dipole moments, and polarizability. nih.gov

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.net While often more computationally demanding than DFT, they can provide highly accurate results and are used to benchmark other methods. researchgate.net These calculations are essential for determining reliable properties when experimental data is unavailable. ligandbook.orgsemanticscholar.org

Table 1: Common Quantum Mechanical Methods for Small Molecule Analysis

| Method Type | Specific Method | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | B3LYP | Geometry optimization, electronic properties (dipole moment, polarizability), vibrational frequencies. nih.gov |

| M06-2X | Good for non-covalent interactions and thermochemistry. researchgate.net | |

| Ab Initio | Hartree-Fock (HF) | Initial geometry optimization, provides a baseline for more advanced calculations. researchgate.net |

While QM methods are highly accurate, their computational cost limits their application to relatively small systems. Molecular mechanics (MM) offers a more efficient alternative for simulating large systems, such as a ligand in a solvent or bound to a protein. nih.gov MM methods use a classical mechanics framework, representing atoms as spheres and bonds as springs, with the energy of the system calculated using a potential energy function known as a force field. github.io

The development of a specific force field for this compound would involve several steps. First, QM calculations (e.g., DFT) are performed to determine its optimal geometry and to calculate the electrostatic potential. nih.gov From this, atomic partial charges can be derived using methods like Restrained Electrostatic Potential (RESP). nih.gov These charges, along with parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions, are compiled into a force field file. nih.govmdpi.com General force fields like the General AMBER Force Field (GAFF) are designed to cover a wide range of organic molecules and can be used as a starting point. nih.gov

Table 2: Key Components of a Class I Molecular Mechanics Force Field

| Interaction Term | Description |

|---|---|

| Bond Stretching | Describes the energy required to stretch or compress a bond from its equilibrium length. |

| Angle Bending | Represents the energy needed to bend the angle between three connected atoms. |

| Torsional (Dihedral) Angle | Defines the energy barrier associated with rotation around a central bond. |

| Non-Bonded Interactions | Includes the Lennard-Jones potential for van der Waals forces and Coulomb's law for electrostatic interactions between atom pairs. github.io |

A molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations. This is achieved through energy minimization, a computational process that adjusts the molecule's geometry to find a local or global minimum on its potential energy surface. nih.gov

For this compound, conformational analysis would reveal the preferred orientation of the carboxylic acid and hydroxyl groups relative to the pyridine (B92270) ring. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time based on the forces calculated by a force field, are a powerful tool for exploring the conformational landscape. nih.govmdpi.com By simulating the molecule for a sufficient duration (e.g., microseconds), a representative ensemble of conformations can be generated, allowing for the identification of the most populated and energetically favorable states. nih.gov

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. arxiv.org

The primary goals of molecular docking are to predict the binding mode (the specific orientation and conformation of the ligand in the protein's binding site) and the binding affinity. Binding affinity is a measure of the strength of the interaction and is often reported as a scoring function value, which can be correlated with experimental values like the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). nih.govnih.gov

A docking study of this compound against a specific protein target would involve placing various conformations of the ligand into the protein's active site and evaluating the interaction energy for each pose. The resulting predictions would highlight key interactions, such as:

Hydrogen Bonds: Between the hydroxyl and carboxylic acid groups of the ligand and polar residues in the protein.

Aromatic Interactions: π-π stacking between the pyridine ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Halogen Bonds: The iodine atom could potentially form favorable interactions with electron-rich atoms in the protein binding site.

Electrostatic Interactions: Between the charged parts of the ligand and charged residues in the protein.

Table 3: Common Non-Covalent Interactions in Ligand-Protein Binding

| Interaction Type | Description | Potential Groups on this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Carboxylic acid (-COOH), Hydroxyl (-OH) |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. nih.gov | Pyridine ring |

| Hydrophobic Interactions | The tendency of nonpolar surfaces to associate in an aqueous environment. nih.gov | Aromatic ring system |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. nih.gov | All atoms |

| Halogen Bonding | A noncovalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site. | Iodine atom (-I) |

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov Structure-based virtual screening uses molecular docking to screen a database of compounds against a target protein with a known 3D structure. nih.gov

In this context, this compound or its derivatives could be included in a virtual library to be screened against various therapeutic targets. The process involves docking each compound from the library into the target's binding site and ranking them based on their predicted binding affinity or other scoring metrics. nih.gov The top-scoring compounds, or "hits," are then selected for further experimental validation. nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, making the drug discovery process more efficient. nih.gov

Molecular Dynamics (MD) Simulations

While specific Molecular Dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of this technique are widely applied to similar organic molecules, including substituted picolinic acids and other heterocyclic compounds. MD simulations model the dynamic behavior of atoms and molecules over time, providing a detailed view of conformational changes, solvent effects, and intermolecular interactions.

For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Landscapes: Determine the preferred three-dimensional arrangements of the molecule in different environments (e.g., in a vacuum, in water, or interacting with a biological macromolecule). The rotational freedom around the C-C bond connecting the carboxylic acid group to the pyridine ring and the orientation of the hydroxyl group are key conformational variables.

Analyze Solvation Effects: Simulate the interaction of this compound with water molecules to understand its solubility and the hydration shell structure. This involves observing the formation and dynamics of hydrogen bonds between the hydroxyl and carboxylic acid groups and the surrounding water.

Investigate Intermolecular Interactions: Model the aggregation behavior of the molecule in solution or the solid state. This can help in understanding crystal packing forces, which are influenced by hydrogen bonding and π-stacking interactions between the pyridine rings. Studies on other picolinic acid derivatives have shown that even small changes in substituents can significantly impact crystal packing and molecular conformation nih.gov.

In a typical MD simulation of this compound, a force field (a set of parameters describing the potential energy of the system) would be chosen to define the interactions between atoms. The simulation would then solve Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. Analysis of this trajectory would provide insights into the structural and dynamic properties of the molecule. For instance, simulations of mixed phospholipid bilayers have demonstrated how MD can elucidate the clustering and interaction patterns of acidic lipid molecules nih.gov.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR/QSPR models for this compound are not readily found in the literature, the methodologies have been extensively applied to various classes of pyridine and picolinic acid derivatives for different applications, including drug design and materials science nih.govjchemlett.comunram.ac.iddovepress.comjournaljpri.com.

A hypothetical QSAR/QSPR study of this compound and its analogs would involve the following steps:

Data Set Compilation: A series of structurally related compounds with measured biological activity (e.g., enzyme inhibition) or a specific property (e.g., solubility, melting point) would be gathered.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: Molecular surface area, volume, shape indices.

Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that relates a subset of the calculated descriptors to the observed activity or property.

Model Validation: The predictive power of the model would be assessed using statistical metrics and by predicting the activity/property of a set of compounds not used in the model development (an external test set).

For this compound, descriptors related to its electronic properties (due to the iodine and hydroxyl substituents), hydrophobicity, and size would likely be important in such models. The insights gained from QSAR/QSPR studies on similar pyridine derivatives can guide the design of new compounds with desired characteristics nih.govjchemlett.comjournaljpri.com.

| Descriptor Category | Examples of Descriptors | Relevance to this compound |

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic properties influencing size and polarity. |

| Topological (2D) | Connectivity Indices, Wiener Index | Describes the branching and connectivity of the molecule. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relates to the size and shape, impacting interactions. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Reflects electronic distribution and reactivity. |

Prediction of Spectroscopic Parameters and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum chemical method used to predict a wide range of molecular properties, including spectroscopic parameters and electronic characteristics. Such studies have been performed on various picolinic acid derivatives and other heterocyclic systems, providing valuable insights that can be extrapolated to this compound researchgate.netresearchgate.netnih.govnih.gov.

Optimized Geometry and Vibrational Frequencies: DFT calculations can determine the most stable three-dimensional structure of this compound by finding the minimum energy conformation. This optimized geometry provides information on bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations can predict the infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific functional groups (e.g., O-H stretch, C=O stretch, C-I stretch, and pyridine ring vibrations), aiding in the interpretation of experimental spectra nih.gov.

Electronic Properties: The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations can provide detailed information on:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and can be related to its electronic absorption properties nih.gov.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecular surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. For this compound, the oxygen atoms of the hydroxyl and carboxyl groups would be expected to be regions of negative potential, while the hydrogen atoms of these groups would be regions of positive potential nih.gov.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify the strength of hydrogen bonds and other stabilizing interactions.

Predicted Spectroscopic and Electronic Parameters (Hypothetical Data based on similar compounds):

| Property | Predicted Value/Information | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capacity. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | ~ 3-4 Debye | Quantifies the overall polarity of the molecule. |

| Key IR Frequencies | O-H stretch (~3400 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-I stretch (~500-600 cm⁻¹) | Corresponds to specific bond vibrations for spectral identification. |

These theoretical predictions, when benchmarked against experimental data for related compounds, provide a robust framework for understanding the chemical nature of this compound.

Non Therapeutic Applications in Advanced Chemical Science

3-Hydroxy-5-iodopicolinic Acid as a Synthetic Intermediate

The unique arrangement of functional groups on this compound makes it a valuable intermediate for the synthesis of more complex, highly substituted pyridine (B92270) derivatives. The reactivity of each functional group can be selectively exploited to build molecular complexity.

The carboxylic acid at the 2-position is a primary site for modification. It can be converted into an acid chloride using reagents like thionyl chloride, which then readily reacts with various nucleophiles. nih.gov For instance, reaction with amines (N-alkylanilines) can produce a range of picolinamides. nih.gov This amide bond formation is a fundamental transformation in the creation of diverse chemical libraries. nih.govgoogle.com Similarly, esterification can be achieved by reacting the acid with an alcohol under acidic conditions, yielding picolinate (B1231196) esters. pensoft.net

The hydroxyl group at the 3-position and the iodine atom at the 5-position provide further opportunities for synthetic elaboration. The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions or be converted into other functional groups. The carbon-iodine bond is particularly useful for transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Sonogashira, and Stille couplings allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 5-position of the pyridine ring. For example, Sonogashira coupling with terminal alkynes could be used to synthesize extended, conjugated systems. umsl.edu

The synthesis of various picolinic acid derivatives often involves multi-step procedures starting from simpler pyridine compounds. umsl.edunih.govnih.gov The presence of both a hydroxyl and an iodo group on the this compound scaffold offers a pre-functionalized starting material, potentially streamlining the synthesis of complex target molecules. nih.govnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Condition | Product Type | Potential Application |

| Carboxylic Acid | Thionyl Chloride, then Amine | Picolinamide | Synthesis of new ligands, bioactive molecule scaffolds nih.govgoogle.com |

| Carboxylic Acid | Alcohol, Acid Catalyst | Picolinate Ester | Intermediate for further functionalization pensoft.net |

| Iodo Group | Boronic Acid, Pd Catalyst (Suzuki) | Aryl-substituted Picolinic Acid | Building block for complex organic materials |

| Iodo Group | Terminal Alkyne, Pd/Cu Catalyst (Sonogashira) | Alkynyl-substituted Picolinic Acid | Synthesis of conjugated systems umsl.edu |

Catalytic Applications of this compound Complexes

Picolinic acid and its derivatives are well-known for their ability to act as chelating ligands, forming stable complexes with a wide variety of metal ions through the pyridine nitrogen and the carboxylate oxygen. orientjchem.orgbg.ac.rsnih.govbg.ac.rs These metal complexes can exhibit significant catalytic activity in various organic transformations. researchgate.netacs.org

Complexes of this compound could be investigated as catalysts. The electronic properties of the ligand, which are crucial for the catalytic activity of the metal center, would be influenced by the electron-donating hydroxyl group and the electron-withdrawing (and sterically bulky) iodo group. This substitution pattern can modulate the redox potential and Lewis acidity of the metal center, potentially tuning the catalyst's reactivity and selectivity for specific reactions. acs.org

For example, iridium(III) complexes bearing substituted picolinate ligands have been studied for their potential in water oxidation catalysis. acs.org The nature of the substituent on the picolinate ligand was found to influence the catalytic performance. acs.org Similarly, palladium-catalyzed reactions often rely on ligands to stabilize the metal center and facilitate the catalytic cycle. A palladium complex of this compound could potentially be used in cross-coupling reactions. Furthermore, copper complexes with picolinic acid derivatives have been noted for their chemical activities, suggesting another avenue for catalytic exploration. umsl.edu The stereocontrolled synthesis of certain carboxamides has been achieved through palladium catalysis involving related lactam structures, highlighting the broad potential of metal-catalyzed reactions in this chemical space. rsc.org

Role in Material Science Research

The field of material science often utilizes organic ligands to construct metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials have applications in gas storage, separation, and catalysis. Picolinic acid and its derivatives are excellent candidates for building such architectures due to their robust coordination to metal ions. nih.gov

This compound offers multiple features for the design of novel materials. The bidentate N,O-chelating unit can coordinate to metal centers to form extended one-, two-, or three-dimensional networks. nih.gov The hydroxyl group can participate in hydrogen bonding, which can direct the self-assembly of the crystal structure and enhance the stability of the resulting framework. nih.gov

The iodine atom provides a reactive handle for post-synthetic modification of the material. After the initial framework is constructed, the iodo group can be used to anchor other molecules or to form new bonds within the material through reactions like carbon-carbon cross-coupling. This allows for the precise tuning of the material's properties, such as pore size or chemical functionality. The study of how different solvents and metal-to-ligand ratios affect the final structure of mercury(II) complexes with picolinic acid demonstrates the tunability of these systems, forming either coordination polymers or mononuclear complexes. nih.gov

Applications in Bioconjugation Chemistry

Bioconjugation is the process of linking molecules, such as proteins or DNA, to other moieties to create novel functional constructs. nih.gov This is a critical technology in many areas of chemical biology. Picolinic acid provides a useful scaffold for creating linkers used in bioconjugation. nih.govmdpi.com